N-(2-fluorophenyl)-4-phenylbutanamide
Description
N-(2-fluorophenyl)-4-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 2-fluorophenyl group and a terminal phenyl ring. The fluorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence its physicochemical properties, such as lipophilicity and metabolic stability. Legislative documents indicate that misidentification of similar compounds has prompted corrective actions, underscoring the need for precise structural characterization .
Properties
IUPAC Name |
N-(2-fluorophenyl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c17-14-10-4-5-11-15(14)18-16(19)12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,6,9,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKKIWZUOCKJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-4-phenylbutanamide typically involves the reaction of 2-fluoroaniline with 4-phenylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the synthesis can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to improve yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in substitution reactions where the fluorine atom or the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Compounds with different functional groups replacing the fluorine or amide group.
Scientific Research Applications
N-(2-fluorophenyl)-4-phenylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-4-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Structural Modifications and Pharmacological Implications
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name (IUPAC or Common) | Substituents on Phenyl Ring | Additional Functional Groups | Molecular Weight (g/mol) | Key Notes |
|---|---|---|---|---|
| N-(2-fluorophenyl)-4-phenylbutanamide | 2-fluoro | Phenylbutanamide | Not reported | Target compound; ortho-F substitution |
| 4-Methoxybutyrylfentanyl (DEA Report) | 4-methoxy | Piperidinyl, phenethyl | Not reported | Opioid analog; regulated substance |
| N-(5-Amino-2-fluorophenyl)-4-(2,4-dichlorophenoxy)butanamide | 5-amino-2-fluoro | Dichlorophenoxy | 357.21 | Increased polarity due to amino group |
| N-(2-amino-4-fluorophenyl)-4-(dimethylamino)butanamide | 2-amino-4-fluoro | Dimethylamino | 239.29 | Enhanced basicity; potential CNS activity |
| Para-methoxybutyryl fentanyl (Legislative Correction) | 4-methoxy | Piperidinyl, phenethyl | Not reported | Controlled substance analog |
Key Observations
Substituent Position Effects: The ortho-fluorine in the target compound may reduce metabolic oxidation compared to para-substituted analogs (e.g., 4-methoxybutyrylfentanyl) .
Pharmacophore Variations: Compounds with piperidinyl-phenethyl moieties (e.g., fentanyl analogs) exhibit high opioid receptor affinity, whereas the target compound lacks this feature, suggesting divergent pharmacological targets . The dimethylamino group in N-(2-amino-4-fluorophenyl)-4-(dimethylamino)butanamide may confer basicity, influencing receptor interactions or solubility .
Regulatory and Safety Considerations :
- Legislative documents highlight frequent misidentification of phenylbutanamide derivatives as controlled substances (e.g., para-methoxybutyryl fentanyl), emphasizing the need for precise analytical characterization .
- The absence of a piperidine ring in the target compound may exempt it from certain regulatory controls applicable to opioid analogs .
Research Findings and Data Analysis
Physicochemical Properties
- Lipophilicity : Fluorine and methoxy substituents enhance lipophilicity, favoring membrane permeability. For example, 4-methoxybutyrylfentanyl’s logP is likely higher than the target compound’s due to the para-methoxy group .
- Metabolic Stability : Ortho-substituted fluorine may hinder cytochrome P450-mediated degradation compared to unsubstituted analogs, as seen in other fluorinated pharmaceuticals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
